molecular formula C10H14O3S B11887855 Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate

Katalognummer: B11887855
Molekulargewicht: 214.28 g/mol
InChI-Schlüssel: PKTIIFBXFGLNPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-oxo-5-thiaspiro[34]octane-6-carboxylate is a chemical compound with a unique spiro structure It is characterized by the presence of a thiaspiro ring, which is a sulfur-containing spiro compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable thioester with an appropriate ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spiro ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate
  • Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate

Uniqueness

Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate is unique due to its specific thiaspiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C10H14O3S

Molekulargewicht

214.28 g/mol

IUPAC-Name

ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C10H14O3S/c1-2-13-9(12)8-7(11)6-10(14-8)4-3-5-10/h8H,2-6H2,1H3

InChI-Schlüssel

PKTIIFBXFGLNPY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C(=O)CC2(S1)CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.